1-(Chloro-difluoro-methyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2/c5-4(6,7)9-3-1-2-8-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHDBAXNNYNPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Chloro Difluoro Methyl 1h Pyrazole and Its Structural Analogues
Strategies for Introducing the Chlorodifluoromethyl Moiety to Pyrazole (B372694) Scaffolds
The direct incorporation of a chlorodifluoromethyl group onto a pre-formed pyrazole ring is a key strategy for synthesizing the target compounds. This can be achieved through direct difluoromethylation followed by halogenation or by employing radical chlorodifluoromethylation precursors.
Direct N-difluoromethylation of pyrazoles provides a straightforward route to N-CF2H pyrazoles, which can be seen as precursors to the target N-CF2Cl compounds. Various reagents and methods have been developed for this purpose. A common method involves the use of chlorodifluoromethane (B1668795) (ClCF2H) gas bubbled through a solution of the pyrazole substrate with a base and a phase-transfer catalyst. arkat-usa.orgijsrem.com Another efficient protocol utilizes diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as a difluorocarbene precursor under mild conditions, reacting with imidazoles and pyrazoles in the presence of a base like potassium fluoride (B91410) to yield N-difluoromethylated products. researchgate.net
More recently, radical chlorodifluoromethylation has emerged as a powerful tool. A method using chlorodifluoroacetic anhydride (B1165640) under mild photochemical conditions allows for the direct installation of the CF2Cl group onto (hetero)arenes. nih.govnih.gov This operationally simple protocol is attractive as it provides direct access to the desired motif and showcases the utility of the chlorodifluoromethyl group as a versatile synthetic handle for further diversification. nih.govnih.gov
Table 1: Selected Reagents for N-Difluoromethylation of Pyrazoles
| Reagent | Precursor Type | Conditions | Reference |
| Chlorodifluoromethane (ClCF2H) | Difluoromethyl source | Base, Phase-transfer catalyst | arkat-usa.orgijsrem.com |
| Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) | Difluorocarbene precursor | Potassium fluoride, mild conditions | researchgate.net |
| Chlorodifluoroacetic anhydride | Radical CF2Cl source | Photochemical | nih.govnih.gov |
An alternative to direct fluorination involves the synthesis of a pyrazole with a suitable leaving group at the N1-alkyl position, followed by halogen exchange. For instance, a 1-(chloromethyl)-1H-pyrazole could potentially undergo fluorination. However, a more common approach in fluoroalkylation chemistry is the transformation of a trichloromethyl group. The synthesis could proceed from a 1-(trichloromethyl)-1H-pyrazole, with subsequent selective halogen exchange reactions to replace two chlorine atoms with fluorine. This approach is challenging due to the difficulty in controlling the degree of fluorination.
Another relevant strategy is the dehydroxyhalogenation of 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride to introduce a chlorine atom onto the pyrazole ring, although this applies to C-halogenation rather than N-alkylation. researchgate.net For the N1-position, the synthesis of 2-(chlorodifluoromethyl)indoles for nucleophilic halogen exchange with fluoride has been reported, suggesting that similar precursor strategies could be adapted for pyrazoles. researchgate.net The halogenation of the pyrazole nucleus itself typically occurs at the C4 position unless it is already substituted. researchgate.net Therefore, building the N-CF2Cl substituent through a stepwise halogenation/fluorination sequence on an N-methyl or N-dichloromethyl pyrazole remains a conceptually viable but synthetically complex route.
Cycloaddition Reactions in Pyrazole Synthesis
Cycloaddition reactions are among the most powerful methods for constructing the pyrazole ring itself, often allowing for the installation of the desired N1-substituent during the ring-forming step.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of pyrazole synthesis. nih.govmdpi.com This methodology is particularly effective for preparing N-fluoroalkylated pyrazoles. The key strategy involves the in situ generation of a fluorinated nitrile imine from a corresponding hydrazonoyl halide precursor. nih.govnih.gov For instance, difluoroacetohydrazonoyl bromides have been demonstrated as stable and effective building blocks. researchgate.netbohrium.comnih.gov These precursors react with a base to form a difluoromethyl-substituted nitrile imine, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to yield the corresponding pyrazoline or pyrazole. researchgate.netbohrium.com
This approach offers several advantages, including mild reaction conditions and, crucially, high regioselectivity, which is often dictated by the electronic nature of the dipolarophile. researchgate.netbohrium.comrsc.org The reaction tolerates a wide range of substrates, enabling the synthesis of diversely functionalized pyrazoles. researchgate.net The initially formed pyrazoline cycloadducts can be subsequently oxidized to the aromatic pyrazole. nih.gov
Table 2: Examples of [3+2] Cycloaddition for Fluoroalkyl-Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Product Type | Key Feature | Reference |
| Difluoroacetohydrazonoyl bromide | Electron-deficient olefins | CF2H-substituted pyrazolines/pyrazoles | Good yields, mild conditions | bohrium.com |
| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcones (enones) | 5-Acyl-pyrazolines | Fully regio- and diastereoselective | nih.gov |
| N-aryl difluoromethyl acetohydrazonoyl bromides | Trifluoromethyl-substituted alkenes | 3,5-bis(fluoroalkyl)pyrazoles | Construction of highly fluorinated pyrazoles | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient pathway to complex pyrazoles. mdpi.com These reactions are prized for their atom economy and operational simplicity. acs.org Several MCRs have been developed for pyrazole synthesis, some of which incorporate a [3+2] cycloaddition as a key step. nih.govbeilstein-journals.org
For example, a three-component reaction can be devised involving an aldehyde, an N-tosyl hydrazine (B178648), and a suitable Michael acceptor. rsc.org In this sequence, the aldehyde and hydrazine first form a hydrazone intermediate. The base then facilitates the formation of a 1,3-dipole, which undergoes a cycloaddition with the third component to build the pyrazole ring in a highly regioselective manner. rsc.org Four-component reactions, for instance, reacting aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, can lead to fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. mdpi.comrsc.org These strategies allow for the rapid assembly of structurally diverse and polyfunctionalized pyrazoles from simple and readily available starting materials. acs.orgbeilstein-journals.org
Regioselective Synthesis of Substituted Pyrazoles
The control of regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. When reacting an unsymmetrical 1,3-dielectrophile (like a 1,3-diketone) with a substituted hydrazine, two different regioisomers can potentially form. nih.gov
In classical condensation reactions, the regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH). For instance, the reaction of 1-aryl-4,4,4-trifluoro-1,3-butanones with phenylhydrazine (B124118) regioselectively yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole. scispace.com In contrast, using methylhydrazine under similar conditions selectively forms the 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole isomer. scispace.com This highlights the profound impact of the N1-substituent on directing the cyclization pathway.
In [3+2] cycloaddition reactions, regioselectivity is generally high and predictable based on frontier molecular orbital theory. rsc.org The reaction between a nitrile imine (the 1,3-dipole) and an unsymmetrical dipolarophile typically yields a single major regioisomer. nih.govnih.gov For example, the reaction of nitrile imines with electron-deficient alkenes proceeds in a highly regioselective manner. researchgate.netbohrium.com The development of base-mediated or metal-catalyzed cycloaddition protocols has further enhanced the ability to control the regiochemical outcome, providing reliable access to specific pyrazole isomers that are essential for structure-activity relationship studies. acs.orgacs.orgresearchgate.net
Continuous Flow Synthesis Techniques for Pyrazole Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles. mit.edu This approach offers substantial advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, higher reproducibility, and greater scalability. galchimia.com By pumping reagents through reactor coils or chips, precise control over reaction parameters like temperature, pressure, and residence time can be achieved, often leading to cleaner reactions and higher yields. mit.edugalchimia.com
A key benefit of flow synthesis is the ability to safely handle hazardous reagents and intermediates. mit.edu For instance, the in-situ generation and immediate consumption of unstable species like diazonium salts and diazoalkanes minimizes the risks associated with their accumulation, which is a significant concern in batch reactions. mit.edunih.gov
Several distinct continuous flow strategies have been developed for pyrazole synthesis:
Multi-step Telescoped Synthesis: Complex pyrazoles can be constructed in a single, uninterrupted sequence by connecting multiple reactor modules. A notable example is a four-step telescoped process that converts anilines into N-aryl pyrazoles. nih.gov This sequence involves diazotization, reduction to a hydrazine intermediate, hydrolysis, and a final cyclocondensation with a 1,3-dicarbonyl compound. nih.govmdpi.com This method avoids the isolation of potentially hazardous hydrazine intermediates and streamlines the production process. nih.gov
[3+2] Cycloadditions: The classic pyrazole synthesis involving a [3+2] cycloaddition between a diazoalkane and an alkyne has been effectively translated to a flow process. mit.edu Fluorinated amines can be converted into their corresponding diazoalkanes in a reactor coil and then immediately reacted with an alkyne in a subsequent module. This catalyst-free approach can be performed at elevated temperatures, significantly reducing reaction times compared to batch methods. mit.edu
Sequential Alkyne Homocoupling and Hydroamination: This method provides access to 3,5-disubstituted pyrazoles from simple terminal alkynes. rsc.org In a continuous flow setup, a copper-mediated alkyne homocoupling is followed by a Cope-type hydroamination with hydrazine, all without the need to isolate intermediates. rsc.org
Condensation Reactions: The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-dicarbonyl compound, is well-suited for flow chemistry. One approach involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second stage to yield the pyrazole product. galchimia.com
These techniques demonstrate the versatility of flow chemistry in constructing a wide array of pyrazole derivatives efficiently and safely.
| Methodology | Key Precursors | Key Intermediates | Advantages | Reference |
|---|---|---|---|---|
| Multi-step Telescoped Synthesis | Anilines, 1,3-Dicarbonyls | Diazonium salts, Hydrazines | In-situ use of hazardous intermediates, streamlined process | nih.govmdpi.com |
| [3+2] Cycloaddition | Fluorinated Amines, Alkynes | Diazoalkanes | Safe handling of diazoalkanes, rapid, catalyst-free | mit.edu |
| Sequential Alkyne Homocoupling/Hydroamination | Terminal Alkynes, Hydrazine | 1,3-Diynes | Direct access from simple starting materials, no intermediate isolation | rsc.org |
| Two-Stage Condensation | Acetophenones, DMADMF, Hydrazine | Enaminones | High yields, applicable to a wide range of substrates | galchimia.com |
Precursor-Based Synthetic Approaches
The synthesis of 1-(chloro-difluoro-methyl)-1H-pyrazole and its analogues relies on the selection of appropriate precursors that introduce the desired substituents onto the pyrazole core. The construction of the pyrazole ring itself is most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The specific nature of the precursors determines the final substitution pattern.
For the synthesis of pyrazoles bearing fluorinated groups, such as a difluoromethyl or trifluoromethyl moiety, precursors containing these groups are essential. For instance, the synthesis of 3-(trifluoromethyl)-substituted pyrazoles often involves the use of trifluoromethylated 1,3-dicarbonyl compounds as starting materials. semanticscholar.org
Key precursor-based strategies include:
Cyclocondensation with Fluorinated Dicarbonyls: The reaction between a substituted hydrazine and a fluorinated 1,3-dicarbonyl compound is a direct method for producing fluorinated pyrazoles. The regioselectivity of this reaction—determining whether the bulkier substituent ends up at the 1- or 5-position—can be influenced by the nature of the hydrazine and the reaction conditions. nih.gov
Synthesis from Fluorinated Aldehyde Precursors: Intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can be synthesized and subsequently used to create more complex derivatives. researchgate.net This key intermediate is typically prepared from a precursor containing the difluoromethyl-pyrazole core, which is then elaborated. For example, it can be reacted with various benzaldehyde (B42025) oximes to produce pyrazole-4-carboxylic oxime esters. researchgate.net
Modification of Pre-formed Pyrazole Rings: In some cases, a functional group can be introduced after the pyrazole ring has been formed. Electrophilic fluorination using reagents like Selectfluor™ can install fluorine atoms onto the pyrazole ring, typically at the 4-position. thieme-connect.de While this method is used for fluorinating the ring itself, similar strategies could potentially be adapted for side-chain modifications under specific conditions.
The synthesis of N-substituted pyrazoles, such as the target compound with a 1-(chloro-difluoro-methyl) group, requires a hydrazine precursor bearing this specific substituent (ClCF₂-NHNH₂). The synthesis of such a hydrazine is a critical preceding step, and its subsequent reaction with a suitable 1,3-dicarbonyl synthon would lead to the desired pyrazole ring.
| Target Pyrazole Type | Key Precursors | Synthetic Strategy | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)-pyrazoles | Trifluoromethylated 1,3-dicarbonyls, Hydrazines | Cyclocondensation | semanticscholar.org |
| 3-(Difluoromethyl)-pyrazole-4-carboxamides | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Amines | Amide coupling | nih.gov |
| 3-(Difluoromethyl)-pyrazole-4-carboxylic oxime esters | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Aldehyde oximes | Esterification | researchgate.net |
| 4,4-Difluoro-1H-pyrazoles | Substituted pyrazoles, Selectfluor™ | Electrophilic fluorination | thieme-connect.de |
Reactivity and Mechanistic Investigations of 1 Chloro Difluoro Methyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. Due to the presence of two nitrogen atoms, the pyrazole nucleus is considered π-excessive. nih.gov Electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. nih.govmdpi.com The N2 atom, with its available lone pair of electrons, is basic and can react with electrophiles. ijnrd.org
The introduction of the 1-(chloro-difluoro-methyl) group, which is strongly electron-withdrawing, is expected to deactivate the pyrazole ring towards electrophilic attack. This deactivation results from the inductive effect of the halogenated alkyl group, which reduces the electron density of the aromatic system. Despite this deactivation, electrophilic substitution at the C4 position can still be achieved, often requiring more forcing reaction conditions compared to unsubstituted pyrazole.
Halogenation is a common electrophilic substitution reaction for pyrazoles. The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), provides an effective method for the halogenation of pyrazoles at the C4 position under mild conditions. researchgate.netbeilstein-archives.org For instance, the reaction of pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride or water can lead to the corresponding 4-halopyrazoles in excellent yields without the need for a catalyst. researchgate.net
| Reactant | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Pyrazole | N-Bromosuccinimide (NBS) | 4-Bromopyrazole | CCl4, rt | Excellent |
| Pyrazole | N-Chlorosuccinimide (NCS) | 4-Chloropyrazole | Water, rt | Excellent |
Nucleophilic Attack and Subsequent Transformations at Pyrazole Positions
Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups on the ring or the use of a strong nucleophile. The positions most susceptible to nucleophilic attack are C3 and C5. nih.govmdpi.com The 1-(chloro-difluoro-methyl) group, being electron-withdrawing, may facilitate nucleophilic attack on the pyrazole ring.
Furthermore, the chlorodifluoromethyl group itself can be a site for nucleophilic substitution. The presence of a chlorine atom, which is a good leaving group, allows for its displacement by various nucleophiles. This type of reaction would lead to a variety of 1-(substituted-difluoro-methyl)-1H-pyrazoles, expanding the synthetic utility of the parent compound.
Cycloaddition Reactivity of Fluorinated Pyrazoles
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Pyrazole derivatives are generally poor dienes in Diels-Alder reactions because the participation of the pyrazole ring's π-system would result in a loss of aromaticity in the resulting adduct. nih.govresearchgate.net Consequently, harsh reaction conditions, such as high temperatures and pressures, are often required, and the yields are typically low. nih.gov
However, certain structural modifications can enhance the Diels-Alder reactivity of pyrazoles. For instance, 4H-pyrazoles bearing electron-withdrawing fluoro substituents have been shown to react rapidly as Diels-Alder dienes. nih.gov The uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole proceeds significantly faster than that of its non-fluorinated counterpart. nih.gov This increased reactivity is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy and the presence of hyperconjugative antiaromaticity induced by the fluoro substituents. nih.gov
While 1-(chloro-difluoro-methyl)-1H-pyrazole itself is not a 4H-pyrazole, the principles governing the reactivity of fluorinated pyrazoles are relevant. It is conceivable that if converted to a suitable diene system, the electron-withdrawing nature of the chlorodifluoromethyl group could influence its cycloaddition reactivity.
| Diene | Dienophile | Reactivity | Reference |
|---|---|---|---|
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | ~500,000 times faster than 4,4-dimethyl-3,5-diphenyl-4H-pyrazole | nih.gov |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | BCN | 7-fold slower than 4,4-difluoro-3,5-diphenyl-4H-pyrazole | nih.gov |
Influence of the Chlorodifluoromethyl Group on Pyrazole Reactivity
The chlorodifluoromethyl group (-CF2Cl) is a strong electron-withdrawing group due to the high electronegativity of the fluorine and chlorine atoms. Its influence on the reactivity of the pyrazole ring is primarily electronic.
Electrophilic Substitution: As previously discussed, the -CF2Cl group deactivates the pyrazole ring towards electrophilic attack. This deactivation makes reactions like nitration, sulfonation, and Friedel-Crafts reactions more challenging compared to unsubstituted pyrazole.
Nucleophilic Substitution: The electron-withdrawing nature of the -CF2Cl group can make the pyrazole ring more susceptible to nucleophilic attack at the C3 and C5 positions by reducing the electron density at these carbons.
Acidity of Ring Protons: The inductive effect of the -CF2Cl group can increase the acidity of the protons attached to the pyrazole ring, particularly the C3-H and C5-H protons. This could facilitate deprotonation and subsequent reactions with electrophiles at these positions under basic conditions.
Reactivity of the -CF2Cl Group: The C-Cl bond in the chlorodifluoromethyl group is susceptible to nucleophilic displacement. This allows for the transformation of the -CF2Cl group into other functional groups, such as -CF2H (via reduction) or -CF2R (via substitution with a nucleophile R-).
Reaction Pathway Elucidation and Kinetic Studies
Detailed mechanistic and kinetic studies specifically on the reactions of this compound are not extensively reported in the literature. However, the general mechanisms of pyrazole reactions provide a framework for understanding its reactivity.
Electrophilic substitution on the pyrazole ring is believed to proceed through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The rate of this reaction would be significantly slower for this compound compared to pyrazole itself due to the deactivating effect of the substituent.
Kinetic studies on the Diels-Alder reactions of related fluorinated 4H-pyrazoles have provided quantitative data on the effect of fluorine substitution. For example, the second-order rate constant for the Diels-Alder reaction of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole with a strained alkyne was found to be 0.76 M⁻¹s⁻¹, which is seven times slower than that of the corresponding 4,4-difluoro derivative. nih.gov Such studies highlight the subtle electronic and steric effects that govern the reactivity of fluorinated heterocycles. While no direct kinetic data for this compound is available, it is expected that its reaction kinetics would be similarly influenced by the electronic properties of the chlorodifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be determined.
Proton (¹H) NMR Studies
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyrazole ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nature of the 1-(Chloro-difluoro-methyl) substituent.
The proton at position 5 (H-5) is anticipated to be the most deshielded due to its proximity to the N-1 substituent, appearing as a doublet. The proton at position 3 (H-3) would likely appear as a triplet, and the proton at position 4 (H-4) as a triplet of doublets. The coupling constants between these protons are characteristic of the pyrazole ring system.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~7.8 | t | J(H3-H4) ≈ 2.0 |
| H-4 | ~6.4 | t | J(H4-H3) ≈ 2.0, J(H4-H5) ≈ 2.5 |
| H-5 | ~7.9 | d | J(H5-H4) ≈ 2.5 |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected: three for the pyrazole ring carbons and one for the chlorodifluoromethyl carbon. The carbon of the -CF2Cl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms. The chemical shifts of the pyrazole carbons are influenced by their position relative to the nitrogen atoms and the N-1 substituent.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-3 | ~140 | s | - |
| C-4 | ~107 | s | - |
| C-5 | ~130 | s | - |
| -CF2Cl | ~120 | t | J(C-F) ≈ 300 |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift will be indicative of the electronic environment created by the adjacent chlorine atom and the pyrazole ring. In a proton-coupled spectrum, this signal might show further splitting due to coupling with the pyrazole protons, although this coupling is often small.
| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|---|---|
| -CF2Cl | -50 to -70 | s |
| Nitrogen | Predicted Chemical Shift (ppm, relative to CH₃NO₂) |
|---|---|
| N-1 | -150 to -170 |
| N-2 | -80 to -100 |
Solid-State NMR Applications for Pyrazole Structures
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. For pyrazole derivatives, ssNMR can be used to investigate polymorphism, determine intermolecular interactions such as hydrogen bonding in NH-pyrazoles, and analyze molecular packing in the crystal lattice. achemblock.com In the case of this compound, ssNMR could be employed to characterize its solid-state structure, identify different crystalline forms if they exist, and probe the intermolecular interactions involving the fluorine and chlorine atoms.
Dynamic NMR for Tautomeric Equilibria
Dynamic NMR spectroscopy is used to study chemical processes that occur on the NMR timescale, such as tautomerism. In many pyrazole compounds, particularly those with a proton on a nitrogen atom (NH-pyrazoles), dynamic NMR is used to study the rapid proton exchange between the two nitrogen atoms, a process known as annular tautomerism. However, this compound is an N-substituted pyrazole, meaning the hydrogen at the N-1 position is replaced by a chlorodifluoromethyl group. Consequently, this compound does not exhibit the typical annular tautomerism observed in NH-pyrazoles. Therefore, dynamic NMR studies focused on tautomeric equilibria are not applicable to this specific molecule.
Mass Spectrometry for Molecular Characterization
No experimental mass spectrometry data for this compound has been found in the reviewed literature. A characterization in this area would typically involve electron ionization (EI) or chemical ionization (CI) techniques to determine the compound's molecular weight and fragmentation pattern.
Analysis would focus on:
Molecular Ion Peak (M+): Identifying the peak corresponding to the intact molecule's mass to confirm its elemental composition (C₄H₃ClF₂N₂). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Fragmentation Pattern: Elucidating the primary fragmentation pathways. Key fragments would likely include the loss of the chlorodifluoromethyl group ([M - CF₂Cl]⁺) or cleavage to produce the pyrazole cation and the chlorodifluoromethyl radical, and vice-versa. The identification of fragments such as [C₃H₃N₂]⁺ (m/z 67) and [CF₂Cl]⁺ (m/z 85/87) would be crucial for confirming the structure.
A data table presenting the mass-to-charge ratio (m/z), relative intensity, and proposed fragment assignment would be standard.
Vibrational Spectroscopy (IR and Raman) for Structural Assignment
Specific Infrared (IR) and Raman spectra for this compound are not available. Such analyses are fundamental for identifying the functional groups and vibrational modes of the molecule.
A detailed study would include:
Pyrazole Ring Vibrations: Assignment of characteristic C-H, C=C, C=N, and N-N stretching and bending modes of the pyrazole ring.
Chlorodifluoromethyl Group Vibrations: Identification of the strong absorption bands corresponding to the C-F (typically in the 1100-1300 cm⁻¹ region) and C-Cl (around 700-800 cm⁻¹) stretching vibrations.
Comparative Analysis: Comparing the experimental IR and Raman spectra to highlight complementary information, as some vibrational modes may be more active in one technique than the other based on the change in dipole moment (IR) or polarizability (Raman).
A table of observed vibrational frequencies (in cm⁻¹) from both IR and Raman spectra, their intensities, and their theoretical assignments to specific molecular motions would be provided.
X-ray Crystallography for Solid-State Structural Determination
No published single-crystal X-ray diffraction data for this compound could be located. This technique provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.
A crystallographic study would determine:
Crystal System and Space Group: Defining the symmetry and repeating unit cell of the crystal.
Unit Cell Parameters: Measuring the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Molecular Geometry: Providing precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the planarity of the pyrazole ring and the geometry of the N-CF₂Cl substituent.
Intermolecular Interactions: Identifying any significant non-covalent interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing arrangement.
Key crystallographic data and selected geometric parameters would be presented in standardized tables.
Conclusion
1-(Chloro-difluoro-methyl)-1H-pyrazole stands as a noteworthy example of a halogenated pyrazole (B372694) derivative with significant potential in chemical research. While specific data on the parent compound remains somewhat limited in the public domain, the research on its derivatives clearly indicates its importance as a building block, particularly in the agrochemical industry. The synthesis and exploration of such fluorinated heterocycles continue to be a vibrant area of investigation, promising the development of new molecules with enhanced properties and novel applications. Further detailed characterization of this compound will undoubtedly facilitate its broader use in synthetic and medicinal chemistry.
Computational and Theoretical Studies on 1 Chloro Difluoro Methyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For novel compounds like 1-(chloro-difluoro-methyl)-1H-pyrazole, these methods would be invaluable in predicting its properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on various pyrazole (B372694) derivatives frequently employ DFT to calculate properties such as orbital energies (HOMO-LUMO gaps), electron density distribution, and molecular electrostatic potential maps. researchgate.neteurjchem.comresearchgate.netnih.gov These calculations help in understanding the reactivity and stability of the molecule. For instance, DFT has been used to analyze the electronic properties of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and 4-chloro-1H-pyrazole, providing insights into their electronic stability and reactivity. researchgate.netnih.gov
Ab Initio and Semi-Empirical Methods
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), and semi-empirical methods are also applied to study pyrazole systems. nih.govpurkh.com Ab initio calculations are based on first principles without the use of experimental parameters, offering high accuracy for smaller molecules. researchgate.net A study on N-substituted pyrazoles utilized the MP2-6-31G** level of theory to analyze geometries, energies, and vibrational spectra. researchgate.net Semi-empirical methods, while less accurate, are computationally less expensive and can be used for larger systems.
Molecular Geometry and Conformation Analysis
Computational methods are crucial for determining the three-dimensional structure of molecules. For this compound, theoretical calculations would predict bond lengths, bond angles, and dihedral angles. The conformation of the chloro-difluoro-methyl group relative to the pyrazole ring would be a key area of investigation. Studies on other substituted pyrazoles have successfully used methods like DFT to optimize molecular geometries and understand the influence of different substituents on the pyrazole ring's planarity. researchgate.netnih.govirjet.net
Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole Systems
N-unsubstituted pyrazoles can exhibit annular prototropic tautomerism, where a proton shifts between the two nitrogen atoms. nih.govresearchgate.net While this compound is an N-substituted pyrazole and thus does not undergo this specific type of tautomerism, computational studies on related systems are vital for understanding the fundamental chemistry of the pyrazole ring. For pyrazolones, which are related to pyrazoles, DFT has been used to study keto-enol tautomerism and the influence of solvents on the equilibrium. mdpi.comorientjchem.org These studies often involve calculating the relative energies of the tautomers and the energy barriers for the proton transfer. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry plays a significant role in predicting spectroscopic data, which is essential for the characterization of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.govrsc.orgnih.gov For this compound, theoretical predictions of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts would be invaluable for its identification and structural confirmation. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. d-nb.info
Reaction Mechanism Simulation and Transition State Analysis
Theoretical chemistry can elucidate the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. A DFT study on the N-alkylation of pyrazole derivatives with halomethanes investigated the reaction mechanism and used local reactivity descriptors to predict the site of interaction. researchgate.net For this compound, computational studies could explore its synthesis pathways or its reactivity in various chemical transformations. This would involve calculating the activation energies and reaction enthalpies to determine the feasibility and kinetics of the proposed reaction steps.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding Involving -CF₂Cl Group)
Computational and theoretical chemistry provide powerful tools to investigate the nuanced intramolecular interactions within this compound. The presence of the highly electronegative fluorine and chlorine atoms on the methyl group attached to the pyrazole ring introduces the potential for various non-covalent interactions that can significantly influence the molecule's conformation, stability, and reactivity.
Detailed quantum-mechanical calculations, such as Density Functional Theory (DFT), are often employed to elucidate the nature and strength of these interactions. mdpi.com Such studies can map the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are indicative of sites for potential interactions. nih.gov For instance, the fluorine and chlorine atoms of the -CF₂Cl group create a region of negative electrostatic potential, while the hydrogen atoms on the pyrazole ring represent areas of positive potential.
One of the primary intramolecular interactions of interest is the potential for unconventional hydrogen bonding. While classical hydrogen bonds involve hydrogen bonded to highly electronegative atoms like oxygen or nitrogen, weaker C-H···X hydrogen bonds (where X is an electronegative atom) can also occur. In this compound, the possibility exists for intramolecular hydrogen bonds between the hydrogen atoms on the pyrazole ring (at positions 3, 4, and 5) and the halogen atoms (F or Cl) of the substituent group.
Theoretical calculations would typically involve optimizing the molecular geometry to find the most stable conformation and then analyzing the resulting structure for evidence of intramolecular interactions. Key parameters obtained from these calculations, such as bond lengths, bond angles, and dihedral angles, can reveal distortions from ideal geometries that suggest the presence of stabilizing interactions. Furthermore, techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bond critical points and electron density pathways, providing quantitative evidence for the existence and strength of hydrogen bonds. mdpi.comnih.gov
Below is a hypothetical data table representing the type of results that would be generated from a DFT analysis to investigate these intramolecular interactions in this compound. The data illustrates potential non-covalent contacts between pyrazole ring hydrogens and the halogens of the -CF₂Cl group.
| Interaction | Donor Atom | Acceptor Atom | H···X Distance (Å) | C-H···X Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| C(5)-H···F₁ | H | F₁ | 2.45 | 110.5 | -0.85 |
| C(5)-H···F₂ | H | F₂ | 2.48 | 109.8 | -0.81 |
| C(5)-H···Cl | H | Cl | 2.95 | 105.2 | -0.62 |
| C(3)-H···Cl | H | Cl | 3.10 | 101.4 | -0.45 |
The findings from such detailed research would be crucial for understanding the molecule's three-dimensional structure and how the -CF₂Cl group orients itself relative to the pyrazole ring. This conformational preference, governed by weak intramolecular forces, can have implications for the molecule's crystal packing and its interactions with biological targets. mdpi.com The incorporation of fluorine is known to modulate properties like lipophilicity and binding affinity, and understanding the intramolecular interactions provides a fundamental basis for these effects. olemiss.edu
Advanced Applications in Organic Synthesis and Materials Science
1-(Chloro-difluoro-methyl)-1H-pyrazole as a Key Synthetic Intermediate
The N-difluoromethyl group (–CF2H) is a recognized bioisostere for hydroxyl or thiol groups and can significantly enhance the metabolic stability and binding affinity of bioactive molecules. The synthesis of N-difluoromethylated pyrazoles often employs reagents like chlorodifluoromethane (B1668795) (CHClF2 or Freon 22), which serves as a difluorocarbene precursor. arkat-usa.orgijsrem.com In this context, this compound (where the nitrogen is attached to a -CF2Cl group) represents a crucial synthetic intermediate.
The presence of the chlorine atom provides a reactive handle for further transformations, which are not available in the corresponding N-difluoromethyl (–CF2H) analogue. For instance, the C-Cl bond can be targeted for nucleophilic substitution or reductive dehalogenation to yield the 1-(difluoromethyl)-1H-pyrazole. This two-step approach allows for the introduction of the difluoromethyl group under conditions that might differ from direct difluoromethylation.
A general protocol for the direct N-difluoromethylation of pyrazoles has been developed using commercially available and easy-to-handle chlorodifluoromethane as the difluoromethyl source, highlighting a cost-effective and environmentally benign route to these valuable compounds. ijsrem.com The process typically involves reacting the pyrazole (B372694) with chlorodifluoromethane in the presence of a base. arkat-usa.orgresearchgate.net The conditions can be tuned to control the reaction, as summarized in the table below.
| Pyrazole Substrate | Difluoromethylating Agent | Base/Catalyst | Solvent | Key Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| 3(5)-Methylpyrazole | Chlorodifluoromethane (CHClF2) | Base | Dioxane-Water | Phase transfer catalyst | Mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole | arkat-usa.org |
| Various Pyrazoles | BrCF2PO(OEt)2 | Potassium Fluoride (B91410) | - | Mild conditions | Direct N-difluoromethylation | researchgate.net |
| Monosubstituted Pyrazoles | Chlorodifluoromethane (CHClF2) | Aqueous 50% NaOH | - | Phase-transfer catalyst | Isomeric mixture of N-difluoromethylated products | researchgate.net |
| Indazole Derivatives | Chlorodifluoromethane (CHClF2) | Potassium Hydroxide | Aqueous Dioxane | Exothermic reaction | High yields of isomeric mixtures | nbuv.gov.ua |
The utility of this compound lies in its potential to act as a precursor to a wide array of functionalized pyrazoles, making it a valuable intermediate in medicinal and agrochemical research. arkat-usa.orgnih.gov
Development of Complex Organic Architectures Utilizing Pyrazole Scaffolds
Pyrazole scaffolds are fundamental building blocks for creating complex molecular architectures due to their versatile reactivity and inherent biological relevance. researchgate.netresearchgate.net They are present in numerous therapeutic agents, including the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant. nih.gov The synthesis of complex molecules often relies on the strategic functionalization of the pyrazole core. nih.gov
The introduction of a 1-(chloro-difluoro-methyl) group serves as an initial step in building more elaborate structures. This substituent is strongly electron-withdrawing, which modifies the reactivity of the pyrazole ring toward electrophilic substitution and influences the acidity of the ring protons. Synthetic chemists can leverage these modified properties to achieve regioselective functionalization at other positions of the pyrazole ring.
Several strategies are employed to build upon the pyrazole core:
Fused Heterocycles: 5-aminopyrazole derivatives are key starting materials for synthesizing fused systems like pyrazolopyrimidines and pyrazolotriazines, which often exhibit enhanced biological activities. mdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex pyrazole-containing structures in a single step, offering high efficiency and atom economy. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkyl, and other functional groups onto the pyrazole scaffold, enabling the construction of diverse molecular libraries. researchgate.net
By starting with this compound, chemists can integrate the unique properties of the fluorinated group into larger, more complex molecules designed for specific applications in drug discovery and materials science. researchgate.net
Role in Ligand Design for Organometallic Catalysis
Pyrazole derivatives are widely used as ligands in coordination chemistry and organometallic catalysis due to the presence of two nitrogen atoms that can coordinate to metal centers. rsc.orgresearchgate.netorientjchem.org The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents on the ring, which in turn modulates the activity and selectivity of the metal catalyst.
The incorporation of a 1-(chloro-difluoro-methyl) group would significantly impact the ligand's electronic character. This group is a potent electron-withdrawing substituent, which would decrease the electron density on the pyrazole ring's nitrogen atoms. This modification has several implications for catalysis:
π-Acceptor Properties: Compared to pyridyl rings, pyrazolyl rings are poorer π-acceptors. acs.orgnih.gov The addition of a -CF2Cl group would enhance the π-acceptor character of the pyrazole ligand, which can be beneficial for stabilizing low-valent metal centers in catalytic cycles.
Catalyst Tuning: By systematically modifying fluorinated substituents, ligands can be designed to precisely control the reactivity of the metal catalyst. For example, pyrazole-based ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org
| Ligand Type | Metal Center | Key Finding/Application | Reference |
|---|---|---|---|
| Pyrazole-based chelating ligands | Various | Form a variety of coordination complexes with diverse geometries and nuclearities. | researchgate.net |
| Substituted Pyrazoles | Titanium(IV) | Enhances catalytic activity for L-lactide polymerization, demonstrating a cooperative effect. | rsc.org |
| N^C^N-coordinating pyrazole-based ligands | Platinum(II) | Influence the luminescence properties of the metal complex; pyrazolyl rings are poorer π-acceptors than pyridyl rings. | acs.orgnih.gov |
Therefore, this compound represents a valuable, albeit underexplored, scaffold for developing novel ligands for homogeneous catalysis.
Application in "Click" Chemistry Frameworks
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and selective, making them ideal for applications in materials science and chemical biology. organic-chemistry.orgwikipedia.org While the term is most famously associated with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), other reactions, such as certain Diels-Alder cycloadditions, also fit the criteria. researchgate.netwikipedia.org
Recent research has identified 4H-pyrazoles as promising dienes for catalyst-free, bioorthogonal "click" reactions. nih.gov Specifically, fluorination at the C4 position of the 4H-pyrazole ring, creating 4,4-difluoro-4H-pyrazoles, dramatically accelerates the rate of Diels-Alder reactions with strained alkynes. mdpi.com This enhanced reactivity is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
It is important to note that this compound is a 1H-pyrazole and thus does not directly participate as a diene in these specific Diels-Alder reactions. The structural isomer required for this reactivity is the 4H-pyrazole. However, the potential exists for 1H-pyrazoles to serve as precursors to these reactive 4H-pyrazoles.
Alternatively, the pyrazole scaffold can be incorporated into molecules designed for traditional CuAAC click chemistry. In this framework, this compound could be further functionalized with either an azide (B81097) or a terminal alkyne group, allowing it to be "clicked" onto other molecules or materials. This modular approach enables the straightforward integration of the unique properties of the chlorodifluoromethyl-pyrazole moiety into larger systems. researchgate.net
Integration into Functional Organic Materials
The pyrazole nucleus is not only important in life sciences but also finds application in materials science. mdpi.com Pyrazole derivatives have been investigated for their use as semiconductors, liquid crystals, and components of organic light-emitting diodes (OLEDs). nih.gov The incorporation of fluorine atoms into organic materials is a common strategy to enhance thermal stability, modulate electronic properties, and control intermolecular interactions.
The this compound moiety possesses properties that make it an attractive component for functional materials:
High Polarity: The C-F and C-Cl bonds are highly polarized, leading to a significant dipole moment. Incorporating this unit into a polymer or small molecule can influence its self-assembly, morphology, and bulk electronic properties.
Thermal Stability: Fluorinated organic compounds often exhibit greater thermal stability compared to their non-fluorinated counterparts.
Hydrophobicity: The fluorinated group can be used to tune the hydrophobic/hydrophilic balance of a material, which is critical for applications such as organic electronics and specialized coatings.
For example, N-substituted 4-nitrosopyrazoles have been successfully used as adhesion modifiers in adhesive compositions based on chloroprene (B89495) rubbers, improving the durability of the adhesive joint. researchgate.net By analogy, the unique electronic and steric profile of this compound could be harnessed to develop new materials with tailored properties for advanced technological applications.
Q & A
Basic: What are the most reliable synthetic routes for preparing 1-(chloro-difluoro-methyl)-1H-pyrazole?
Answer:
The synthesis of halogenated pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For this compound, a modified Vilsmeier-Haack reaction could be applied, as demonstrated for analogous compounds (e.g., 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole in ). Key steps include:
- Reagent selection : Use chlorodifluoroacetyl chloride as the electrophilic halogen source.
- Reaction optimization : Control temperature (50–70°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 1:20 ratio) ensures high purity, as shown for similar pyrazole derivatives .
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Answer:
Regioselectivity in pyrazole substitution is influenced by electronic and steric factors. For this compound:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution at pyrazole positions, guiding selective halogenation or cross-coupling ().
- Directed metallation : Use bulky bases (e.g., LDA) to deprotonate specific positions, as seen in N-aryl pyrazole metallation studies ().
- Protecting groups : Temporary protection of the chloro-difluoro-methyl group with Boc or THP (tetrahydropyranyl) enhances selectivity during subsequent reactions, a strategy validated in palladium-catalyzed cross-coupling ( ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substitution patterns via coupling constants (e.g., and ) and chemical shifts. For example, the chloro-difluoro-methyl group exhibits distinct NMR signals near -115 ppm (analogous to ).
- IR spectroscopy : Confirm functional groups (e.g., C-Cl stretch at 780–800 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., ratio) .
Advanced: How can computational methods improve reaction design for pyrazole derivatives?
Answer:
- Reactivity prediction : DFT studies calculate CH acidity (pKa) and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, used DFT to explain metallation preferences in N-aryl pyrazoles.
- Transition-state analysis : IRC (Intrinsic Reaction Coordinate) calculations optimize reaction pathways, reducing byproducts in cross-coupling reactions (e.g., Sonogashira coupling in ).
- Solvent effects : COSMO-RS simulations model solvent interactions to enhance yield in polar aprotic media .
Basic: What are common side reactions during pyrazole synthesis, and how can they be mitigated?
Answer:
- Dimerization : Occurs under high-temperature conditions. Mitigate via slow addition of reagents and low-temperature cycling (0–5°C) .
- Overhalogenation : Control stoichiometry of halogenating agents (e.g., POCl₃ or SOCl₂) and use scavengers like DIPEA .
- Hydrolysis : Protect moisture-sensitive intermediates with anhydrous solvents (e.g., THF over molecular sieves) .
Advanced: What strategies enable the integration of this compound into metal-ligand complexes?
Answer:
- Ligand design : The chloro-difluoro-methyl group enhances electron-withdrawing properties, stabilizing metal centers in catalysis. demonstrated pyrazole ligands in Pt(II)/Pd(II) complexes using analogous substituents.
- Coordination studies : X-ray crystallography (e.g., ORTEP-III in ) confirms binding modes.
- Catalytic testing : Evaluate turnover frequency (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) using BippyPhos-like ligands ().
Basic: What safety protocols are essential when handling halogenated pyrazoles?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile halogenated byproducts ( ).
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats ().
- Storage : Store in amber glass under inert gas (N₂/Ar) at -20°C to prevent degradation .
Advanced: How can environmental impacts of halogenated pyrazole byproducts be minimized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
